molecular formula C28H26N2O4 B571134 Cyclohexyl 1-amino-4-(3-methylanilino)-9,10-dioxoanthracene-2-carboxylate CAS No. 114090-08-3

Cyclohexyl 1-amino-4-(3-methylanilino)-9,10-dioxoanthracene-2-carboxylate

Cat. No.: B571134
CAS No.: 114090-08-3
M. Wt: 454.526
InChI Key: KQDMVOLOCLCWFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexyl 1-amino-4-(3-methylanilino)-9,10-dioxoanthracene-2-carboxylate is a complex organic compound with a unique structure It is characterized by the presence of an anthracene core, substituted with amino and carboxylic acid ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 1-amino-4-(3-methylanilino)-9,10-dioxoanthracene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the anthracene core, followed by the introduction of amino and carboxylic acid ester groups. Common reagents used in these reactions include aniline derivatives, carboxylic acids, and cyclohexanol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. the process is optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 1-amino-4-(3-methylanilino)-9,10-dioxoanthracene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

Cyclohexyl 1-amino-4-(3-methylanilino)-9,10-dioxoanthracene-2-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclohexyl 1-amino-4-(3-methylanilino)-9,10-dioxoanthracene-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid ester groups play a crucial role in its reactivity and binding to biological molecules. The compound may exert its effects by modulating enzyme activity, disrupting cellular processes, or interacting with DNA and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-4-[(p-tolyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid cyclohexyl ester
  • 1-Amino-4-[(o-tolyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid cyclohexyl ester

Uniqueness

Cyclohexyl 1-amino-4-(3-methylanilino)-9,10-dioxoanthracene-2-carboxylate is unique due to the specific positioning of the m-tolyl group, which influences its chemical properties and reactivity

Properties

CAS No.

114090-08-3

Molecular Formula

C28H26N2O4

Molecular Weight

454.526

IUPAC Name

cyclohexyl 1-amino-4-(3-methylanilino)-9,10-dioxoanthracene-2-carboxylate

InChI

InChI=1S/C28H26N2O4/c1-16-8-7-9-17(14-16)30-22-15-21(28(33)34-18-10-3-2-4-11-18)25(29)24-23(22)26(31)19-12-5-6-13-20(19)27(24)32/h5-9,12-15,18,30H,2-4,10-11,29H2,1H3

InChI Key

KQDMVOLOCLCWFE-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC2=C3C(=C(C(=C2)C(=O)OC4CCCCC4)N)C(=O)C5=CC=CC=C5C3=O

Synonyms

1-Amino-4-[(m-tolyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid cyclohexyl ester

Origin of Product

United States

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